N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

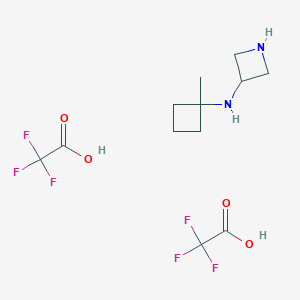

N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C12H18F6N2O4 and a molecular weight of 368.28 g/mol . This compound is known for its unique structure, which includes a cyclobutyl ring and an azetidine ring, making it an interesting subject for chemical research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with cyclobutyl amines under specific conditions. One common method includes the use of catalytic amounts of gold (Au) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid . This reaction results in the formation of the desired compound through a series of ring-opening and ring-closing reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified using various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of N-(1-Methylcyclobutyl)azetidin-3-amine; 2,2,2-trifluoroacetic acid involves several steps that typically include the formation of azetidine derivatives followed by the introduction of the trifluoroacetic acid moiety.

- Synthetic Pathway : The compound can be synthesized through a multi-step process involving cyclization reactions and the use of trifluoroacetic acid as a protecting or activating group.

- Characterization Techniques : Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), ensuring the purity and structural integrity of the synthesized compound .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including N-(1-Methylcyclobutyl)azetidin-3-amine; 2,2,2-trifluoroacetic acid.

- Activity Against Bacteria : Compounds in this class have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate that some derivatives possess potent antibacterial effects .

Anticancer Activity

The compound has also been evaluated for its anticancer properties.

- In Vitro Studies : Preliminary in vitro studies suggest that N-(1-Methylcyclobutyl)azetidin-3-amine; 2,2,2-trifluoroacetic acid exhibits cytotoxic effects against several cancer cell lines. These studies are often conducted following protocols established by organizations such as the National Cancer Institute (NCI), which assess growth inhibition rates across a broad panel of cancer cells .

Therapeutic Potential

The unique structural features of N-(1-Methylcyclobutyl)azetidin-3-amine; 2,2,2-trifluoroacetic acid position it as a promising candidate for further development in therapeutic applications.

Drug Design Considerations

The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds. This feature may contribute to improved pharmacokinetic profiles for potential drug candidates derived from this compound.

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

Cyclobutylamine: A simpler compound with a cyclobutyl ring but lacking the azetidine structure.

Uniqueness

N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid is unique due to its combination of a cyclobutyl ring and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of two main components:

- N-(1-Methylcyclobutyl)azetidin-3-amine : This part of the molecule is a derivative of azetidine, which is known for its role in various biological systems.

- 2,2,2-Trifluoroacetic acid : This moiety is commonly used in organic synthesis and can influence the biological activity of the compound through its effects on amine reactivity and stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that trifluoroacetylation can modify the reactivity of amines, potentially enhancing their pharmacological profiles. The trifluoroacetyl group can act as a protective group in peptide synthesis, influencing the stability and efficacy of biologically active peptides .

Trifluoroacetylation in Peptide Synthesis

Trifluoroacetylation has been shown to play a significant role in solid-phase peptide synthesis. It can prevent premature termination of peptide chains by modifying amino groups, thereby improving yield and purity . The mechanism involves the formation of trifluoroacetoxymethyl groups that react with amines during synthesis, which can lead to higher degrees of functionalization without compromising the integrity of the peptide chain.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial properties. The presence of the trifluoroacetyl group may enhance these effects by increasing the lipophilicity and membrane permeability of the compounds .

- Cytotoxicity Studies : In vitro studies have indicated that certain azetidine derivatives can induce apoptosis in cancer cell lines. The specific role of this compound in this context is still under investigation but shows promise as a potential anticancer agent .

- Neuropharmacological Effects : Compounds similar to N-(1-Methylcyclobutyl)azetidin-3-amine have been studied for their effects on neurotransmitter systems. The modification with trifluoroacetic acid may influence receptor binding affinities and enhance neuroprotective effects .

Case Study 1: Antimicrobial Evaluation

A study evaluating a series of azetidine derivatives found that those modified with trifluoroacetyl groups exhibited enhanced activity against Gram-positive bacteria. The mechanism was hypothesized to involve increased membrane disruption due to enhanced lipophilicity.

Case Study 2: Cancer Cell Apoptosis

In a controlled study on human cancer cell lines, N-(1-Methylcyclobutyl)azetidin-3-amine derivatives showed significant cytotoxic effects compared to unmodified analogs. The trifluoroacetyl modification was linked to increased apoptosis rates through mitochondrial pathways.

Data Summary

Propriétés

IUPAC Name |

N-(1-methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2C2HF3O2/c1-8(3-2-4-8)10-7-5-9-6-7;2*3-2(4,5)1(6)7/h7,9-10H,2-6H2,1H3;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHWQPJAZVXXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.